molecular formula C8H11NO B3306465 2-(Aminomethyl)-3-methylphenol CAS No. 92705-80-1

2-(Aminomethyl)-3-methylphenol

Cat. No.: B3306465
CAS No.: 92705-80-1
M. Wt: 137.18 g/mol
InChI Key: LYLCGCZMEWUTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3-methylphenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the hydroxyl group is substituted at the 3-position with a methyl group and at the 2-position with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methylphenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with formaldehyde and ammonia under acidic conditions. This Mannich reaction results in the formation of the desired aminomethyl derivative.

Another method involves the reduction of 2-(Nitromethyl)-3-methylphenol using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions, where 3-methylphenol is reacted with formaldehyde and ammonia in the presence of an acid catalyst. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is commonly used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylamines and amines.

    Substitution: Ethers, esters, and sulfonates.

Scientific Research Applications

2-(Aminomethyl)-3-methylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, such as enzymes and receptors, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(Aminomethyl)-3-methylphenol can be compared with other similar compounds, such as:

    2-(Aminomethyl)phenol: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

    3-Methylphenol:

    2-Aminomethyl-4-methylphenol: Has a different substitution pattern, which can lead to different chemical and biological properties.

Properties

IUPAC Name

2-(aminomethyl)-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLCGCZMEWUTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-3-methylphenol
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)-3-methylphenol
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)-3-methylphenol
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)-3-methylphenol
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)-3-methylphenol
Reactant of Route 6
2-(Aminomethyl)-3-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.